molecular formula C11H13FO2 B1385916 3-Fluoro-4-isobutoxybenzaldehyde CAS No. 1021231-45-7

3-Fluoro-4-isobutoxybenzaldehyde

Cat. No. B1385916
CAS RN: 1021231-45-7
M. Wt: 196.22 g/mol
InChI Key: NNESGKXIIIQQJJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-isobutoxybenzaldehyde is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is an important organic intermediate used for various scientific and industrial applications.


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-isobutoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .

Scientific Research Applications

Nonlinear Optical Materials

3-Fluoro-4-isobutoxybenzaldehyde: may have potential applications in the field of nonlinear optics (NLO). The first order hyperpolarizability of similar compounds has been predicted using quantum chemistry calculations by density functional theory (DFT), indicating that these compounds could be efficient tools for future applications in NLO . This suggests that 3-Fluoro-4-isobutoxybenzaldehyde could be used to develop materials with significant optical nonlinearity, which are essential for the creation of optical switches, modulators, and other photonic devices.

Fluorescent Probes for Biological Imaging

The compound’s structure, which includes a benzaldehyde moiety, suggests it could be a precursor for the synthesis of fluorescent probes. These probes can be used in biological imaging to track and observe biological processes at the molecular level . The development of new single-benzene-based fluorophores (SBBFs) has been highlighted for their applications in analytical, imaging, and sensing techniques, which are crucial in biology and materials science.

Material Science

The physicochemical properties of SBBFs, including those similar to 3-Fluoro-4-isobutoxybenzaldehyde, are of interest in material science. These properties can influence the development of new materials with desired characteristics for various industrial applications .

Quantum Chemistry Studies

The compound’s electronic properties, such as HOMO and LUMO energies, can be studied using quantum chemistry. This information is valuable for predicting the behavior of the compound in different chemical environments and could lead to the discovery of new applications based on its electronic structure .

Safety And Hazards

The safety and hazards of 3-Fluoro-4-isobutoxybenzaldehyde are not explicitly stated in the sources I found .

properties

IUPAC Name

3-fluoro-4-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNESGKXIIIQQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-isobutoxybenzaldehyde

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